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  • Product: N-Propyl-2-pyrrolidinecarboxamide hydrochloride
  • CAS: 1236267-64-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Propyl-2-pyrrolidinecarboxamide HCl: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a molecule of interest within the broader class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a molecule of interest within the broader class of pyrrolidine derivatives. These derivatives are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[1] This document will delve into the molecular characteristics, physicochemical properties, and a detailed synthetic protocol for this compound, offering insights valuable for its application in research and development.

Molecular Structure and Physicochemical Properties

N-Propyl-2-pyrrolidinecarboxamide HCl is the hydrochloride salt of the parent compound, N-Propyl-2-pyrrolidinecarboxamide. The core of the molecule is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. Attached to the second carbon of this ring is a carboxamide group, which is further substituted with a propyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the one in the pyrrolidine ring, by hydrochloric acid.

Structural Analysis

The IUPAC name for the free base is N-propylpyrrolidine-2-carboxamide.[2] The structure consists of a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as (S) and (R) enantiomers. The specific stereochemistry is a critical factor in its biological activity and should be considered during synthesis and characterization.

Molecular Weight

The molecular formula of the free base, N-Propyl-2-pyrrolidinecarboxamide, is C8H16N2O.[2] Its molecular weight is 156.23 g/mol .[2] The hydrochloride salt incorporates one molecule of HCl.

To calculate the molecular weight of N-Propyl-2-pyrrolidinecarboxamide HCl, we add the molecular weight of HCl (approximately 36.46 g/mol ) to the molecular weight of the free base:

  • Molecular Weight of HCl Salt = 156.23 g/mol + 36.46 g/mol = 192.69 g/mol

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of N-Propyl-2-pyrrolidinecarboxamide and its hydrochloride salt. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is limited.

PropertyValue (Free Base)Value (HCl Salt)Source
Molecular Formula C8H16N2OC8H17ClN2O[2]
Molecular Weight 156.23 g/mol 192.69 g/mol Calculated
CAS Number 84899-61-61236267-64-3[2][3]
Appearance Likely an oil or low-melting solidWhite to off-white solidInferred
Solubility -Soluble in water[4]
Melting Point Not readily availableNot readily available
Boiling Point Not readily availableNot readily available

Synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl

The synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl can be achieved through the amidation of a proline derivative with propylamine. A common and effective method involves the activation of the carboxylic acid of L-proline (or D-proline for the other enantiomer) to form a more reactive species, such as an acid chloride, which then readily reacts with propylamine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: activation of the starting material followed by the amidation reaction and subsequent purification.

G cluster_0 Synthesis Workflow Proline L-Proline Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) Proline->Activation AcidChloride L-Proline Acid Chloride HCl Activation->AcidChloride Amidation Amidation with n-Propylamine AcidChloride->Amidation FreeBase N-Propyl-2-pyrrolidinecarboxamide (Free Base) Amidation->FreeBase SaltFormation Salt Formation with HCl in an organic solvent FreeBase->SaltFormation FinalProduct N-Propyl-2-pyrrolidinecarboxamide HCl SaltFormation->FinalProduct Purification Purification (e.g., Recrystallization) FinalProduct->Purification

Caption: A general workflow for the synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl.

Detailed Experimental Protocol

This protocol is adapted from general methods for the synthesis of pyrrolidine-2-carboxamides.[5]

Materials:

  • L-Proline

  • Thionyl chloride (SOCl2)

  • n-Propylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Triethylamine (TEA)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Activation of L-Proline:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1 equivalent) in anhydrous dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. The causality here is that the reaction is exothermic and slow addition prevents a rapid increase in temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the dissolution of L-proline and the cessation of gas (HCl and SO2) evolution. This step forms the L-proline acid chloride hydrochloride.

    • After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting L-proline acid chloride hydrochloride in anhydrous dichloromethane under an inert atmosphere and cool in an ice bath.

    • In a separate flask, dissolve n-propylamine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl generated during the reaction and the HCl salt of the acid chloride.

    • Slowly add the n-propylamine/triethylamine solution to the cooled acid chloride solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification of the Free Base:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Propyl-2-pyrrolidinecarboxamide free base.

    • The crude product can be purified by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1 equivalent) with stirring.

    • The N-Propyl-2-pyrrolidinecarboxamide HCl will precipitate as a solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the amide nitrogen), as well as signals for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the protonation state and the solvent used.

    • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 157.13.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide and the protonated amine, the C=O stretch of the amide, and C-H stretches of the alkyl groups.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a chiral column to determine the enantiomeric excess if a stereospecific synthesis was performed.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

N-Propyl-2-pyrrolidinecarboxamide HCl should be handled with appropriate safety precautions. Based on safety data for similar compounds, it may be a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of N-Propyl-2-pyrrolidinecarboxamide HCl, from its molecular structure and properties to a detailed synthetic approach and methods for its characterization. The provided information is intended to support researchers and scientists in the effective synthesis, handling, and application of this compound in their drug discovery and development endeavors.

References

  • Safety Data Sheet for (S)-3-Methyl-pyrrolidine hydrochloride. (n.d.). Retrieved from a chemical supplier's website. (Note: This is a proxy for safety information as a specific SDS for the target compound was not found).
  • N-propylpyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Research and Reviews: Journal of Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4994. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2011). Journal of Medicinal Chemistry, 54(10), 3586–3601. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of N-Propyl-2-pyrrolidinecarboxamide hydrochloride and Other Novel Chemical Entities

Preamble: Navigating the Terra Incognita of Chemical Research In the landscape of drug discovery and chemical research, scientists are perpetually charting new territory. We work with novel chemical entities (NCEs) for w...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Terra Incognita of Chemical Research

In the landscape of drug discovery and chemical research, scientists are perpetually charting new territory. We work with novel chemical entities (NCEs) for which comprehensive toxicological and safety data are often unavailable. N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a specific pyrrolidine derivative, exemplifies such a compound. A thorough search of public databases and supplier inventories reveals a conspicuous absence of a formal Safety Data Sheet (SDS).

This guide, therefore, transcends a simple recitation of data for a single molecule. Instead, it uses N-Propyl-2-pyrrolidinecarboxamide hydrochloride as a case study to present a robust, field-proven framework for risk assessment and safe handling of uncharacterized or poorly characterized research chemicals. The principles and methodologies outlined herein are designed to create a self-validating system of safety, ensuring that scientific innovation does not come at the cost of personal or environmental well-being.

Section 1: Presumptive Hazard Assessment through Structural Analog Analysis

In the absence of specific data, our first directive is to perform a presumptive hazard assessment based on structural analogs. The pyrrolidine ring is a common scaffold in medicinal chemistry, and data from related compounds can provide critical, albeit preliminary, insights.[1]

1.1. The Subject Compound:

  • Name: N-Propyl-2-pyrrolidinecarboxamide hydrochloride

  • Structure: A pyrrolidine ring with an N-propyl carboxamide group at the 2-position, formulated as a hydrochloride salt.

  • Inference: As a hydrochloride salt of an amine, it is expected to be a water-soluble, crystalline solid. The primary functional groups are the amide and the secondary amine (within the pyrrolidine ring).

1.2. Analysis of Structural Analogs:

To build a hypothetical hazard profile, we will consider data from related N-alkyl-pyrrolidones and other pyrrolidine derivatives.

Analog Compound CAS Number Key Hazard Information Source
N-Methyl-2-pyrrolidone (NMP) 872-50-4Reproductive toxicant (Category 1B), causes serious eye and skin irritation.[2][3][4][5][6] Low acute toxicity orally, dermally, and by inhalation.[6]Fisher Scientific[3], Acros Organics[2], Spectrum Chemical[4], European Commission[6]
2-Pyrrolidinone 616-45-5Causes serious eye irritation. May damage fertility or the unborn child.[7]Fisher Scientific[7]
Pyrrolidine 123-75-1Highly flammable liquid. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[8]Sigma-Aldrich, NOAA[8]
N,N-diethylpyrrolidine-2-carboxamide hydrochloride 1048649-03-1Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).Sigma-Aldrich

1.3. Synthesized Presumptive Profile for N-Propyl-2-pyrrolidinecarboxamide hydrochloride:

Based on the analogs, we must operate under the assumption that our target compound may exhibit the following hazards:

  • Eye Irritation: High probability. Nearly all analogs are classified as eye irritants.

  • Skin Irritation: High probability. The parent amine (pyrrolidine) is corrosive, and other amides are irritants.

  • Reproductive Toxicity: Moderate probability. The potential for reproductive harm is a noted feature of NMP and 2-Pyrrolidinone.[2][5][7] This must be considered a potential risk until proven otherwise.

  • Respiratory Irritation: Moderate probability, especially as a fine, powdered hydrochloride salt which can be easily aerosolized.

  • Acute Toxicity: Likely low to moderate, but should be handled as harmful if swallowed, inhaled, or absorbed through the skin.

This presumptive profile forms the basis of our risk management strategy.

Section 2: The Hierarchy of Controls: A Self-Validating Safety Paradigm

A core principle of industrial hygiene and laboratory safety is the Hierarchy of Controls . This framework prioritizes the most effective and reliable control measures, creating an inherently robust and self-validating system. It is not merely a list of options but a strategic approach to risk mitigation.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution could be considered if a known, safer analog could achieve the same research objective. This should be the first question asked in any experimental design.

  • Engineering Controls: This is the most critical pillar for handling uncharacterized compounds. All manipulations of N-Propyl-2-pyrrolidinecarboxamide hydrochloride powder must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Administrative Controls: These are the procedures and training that support safe work. This includes developing Standard Operating Procedures (SOPs), designating specific areas for handling the compound, and ensuring all personnel are trained on the presumptive risks and emergency procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but relies entirely on proper selection, fit, and consistent use. It protects the individual when other controls fail.

Section 3: Standard Operating Protocol for Handling N-Propyl-2-pyrrolidinecarboxamide hydrochloride

This protocol is a direct application of the Hierarchy of Controls and is designed as a self-validating workflow.

3.1. Required Controls:

  • Engineering: Certified Chemical Fume Hood.

  • Administrative: All work must be approved under a project-specific risk assessment. The user must have completed laboratory safety training and compound-specific handling training.

  • Personal Protective Equipment (PPE):

    • Eye/Face: Chemical safety goggles and a face shield.

    • Hand: Nitrile gloves (double-gloving is recommended). Check glove breakthrough times for solvents being used.

    • Body: A buttoned lab coat.

3.2. Step-by-Step Methodology:

Step 1: Preparation and Pre-Work Checklist

  • Causality Insight: Proper preparation prevents rushed actions and errors.

    • Verify the chemical fume hood has a valid certification sticker and the sash is at the appropriate working height.

    • Don a full set of PPE before entering the designated work area.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer) and place them inside the fume hood.

    • Place a labeled waste bag or container inside the fume hood for contaminated disposables.

    • Ensure an emergency spill kit and safety shower/eyewash station are accessible and unobstructed.

Step 2: Weighing the Compound

  • Causality Insight: The primary exposure risk for a powder is inhalation during manipulation.

    • Perform all weighing activities within the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to weigh paper or a tared vial.

    • Promptly and securely close the main container.

    • Wipe the spatula clean with a solvent-dampened cloth before removing it from the hood, and dispose of the cloth in the designated waste bag.

Step 3: Dissolution

  • Causality Insight: Adding solvent can cause splashing. Performing this in the hood contains any aerosols or splashes.

    • Place the vial containing the weighed powder on a stable surface inside the fume hood.

    • Slowly add the desired solvent, pointing the opening of the vial away from your face.

    • Cap the vial securely before mixing/vortexing.

    • If sonication is required, ensure the vial is properly sealed before removing it from the fume hood to the sonicator.

Step 4: Post-Handling and Decontamination

  • Causality Insight: Contamination can spread from the primary work area if not properly managed.

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

    • Seal the waste bag containing all disposables (gloves, weigh paper, wipes).

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Section 4: Control Banding for Novel Compound Risk Assessment

For novel compounds where no Occupational Exposure Limit (OEL) exists, a strategy known as Control Banding provides a systematic way to assign a set of control measures.[9][10][11][12] This approach bands chemicals into groups based on their hazard characteristics and the scale of the operation to determine the necessary level of control.[10][13]

Control_Banding_Workflow cluster_legend Example Control Bands Start Start: Receive New Compound AssessHazard Assess Hazard (GHS Phrases, Analog Data) Start->AssessHazard AssessExposure Assess Exposure Potential (Quantity, Dustiness, Volatility) AssessHazard->AssessExposure Hazard Info (e.g., Irritant, Toxicant) DetermineBand Determine Control Band (e.g., Band 1, 2, 3, 4) AssessExposure->DetermineBand Exposure Info (e.g., mg, dusty) SelectControls Select Control Strategy DetermineBand->SelectControls Control Band Assigned Band1 Band 1: Good Lab Practice (e.g., Benchtop) Band2 Band 2: Local Exhaust Ventilation (e.g., Fume Hood) Band3 Band 3: Containment (e.g., Glovebox) Band4 Band 4: Seek Specialist Advice End End: Implement Controls & Document SelectControls->End

Sources

Foundational

N-Propyl-2-pyrrolidinecarboxamide HCl: Strategic Applications in Asymmetric Synthesis and Drug Design

This is an in-depth technical guide on N-Propyl-2-pyrrolidinecarboxamide HCl , designed for researchers and drug development professionals. [1] Executive Summary & Chemical Profile[1][2] N-Propyl-2-pyrrolidinecarboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-Propyl-2-pyrrolidinecarboxamide HCl , designed for researchers and drug development professionals.

[1]

Executive Summary & Chemical Profile[1][2]

N-Propyl-2-pyrrolidinecarboxamide HCl (CAS: 1236267-64-3) is a robust chiral building block derived from L-proline.[1] Unlike its parent amino acid, this compound features a propyl-functionalized amide handle that serves two critical roles in modern organic synthesis: as a Lewis-base organocatalyst capable of high stereocontrol, and as a precursor for chiral 1,2-diamines used in transition metal catalysis.[1]

In medicinal chemistry, the N-propyl amide moiety functions as a stable peptidomimetic scaffold, often utilized to modulate lipophilicity and metabolic stability in protease inhibitors.[1] This guide provides a comprehensive analysis of its synthesis, catalytic mechanisms, and utility as a chiral auxiliary.[1]

Chemical Identity
PropertySpecification
IUPAC Name (2S)-N-propylpyrrolidine-2-carboxamide hydrochloride
Common Name L-Proline-N-propylamide HCl
CAS Number 1236267-64-3 (HCl Salt); 84899-61-6 (Free Base)
Molecular Formula C₈H₁₆N₂O[1][2][3] · HCl
Molecular Weight 192.69 g/mol (Salt); 156.23 g/mol (Base)
Chirality L-isomer (S-configuration)
Solubility Highly soluble in H₂O, MeOH, EtOH; Sparingly soluble in Et₂O

Optimized Synthesis Protocol

The synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl requires strict control over enantiomeric purity.[1] The following protocol utilizes Boc-L-Proline to prevent racemization at the


-carbon, a common pitfall in direct proline coupling.
Reaction Workflow (Graphviz)

SynthesisWorkflow Start Boc-L-Proline Activation Activation (IBCF / NMM) Start->Activation -15°C, THF Coupling Amidation (n-Propylamine) Activation->Coupling Nucleophilic Attack Intermediate Boc-Pro-NHPr Coupling->Intermediate Workup Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Cleavage Product Product (HCl Salt) Deprotection->Product Precipitation

Figure 1: Step-by-step synthesis pathway ensuring retention of stereochemistry via mixed anhydride method.

Detailed Methodology

Step 1: Mixed Anhydride Activation

  • Reagents: Dissolve N-Boc-L-Proline (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to -15°C using an ice/salt bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (5.1 mL, 46.5 mmol) dropwise.

  • Activation: Add Isobutyl chloroformate (IBCF) (6.1 mL, 46.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -10°C to prevent decomposition of the mixed anhydride.[1] Stir for 15 minutes.

Step 2: Amidation

  • Addition: Add n-Propylamine (3.8 mL, 46.5 mmol) dissolved in THF (10 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate to yield Boc-L-Proline-N-propylamide (Yield: ~90%).[1]

Step 3: Deprotection & Salt Formation [1]

  • Dissolution: Dissolve the Boc-intermediate in minimal MeOH or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (30 mL) at 0°C. Stir at RT for 2 hours.

  • Isolation: Add anhydrous Et₂O to precipitate the product. Filter the white solid under argon (hygroscopic).[1]

  • Purification: Recrystallize from MeOH/Et₂O if necessary.

    • Validation: Check optical rotation

      
       to confirm no racemization occurred (Expected: ~ -45° to -55° in EtOH).
      

Application I: Asymmetric Organocatalysis

N-Propyl-2-pyrrolidinecarboxamide is a "second-generation" proline organocatalyst.[1] The amide proton acts as a hydrogen-bond donor, directing the electrophile and enhancing stereoselectivity compared to native proline.[1]

Mechanism of Action: The Enamine Cycle

In asymmetric aldol reactions, the secondary amine of the pyrrolidine ring condenses with a ketone (donor) to form a nucleophilic enamine .[1] The amide side chain hydrogen-bonds with the aldehyde (acceptor), creating a rigid transition state.[1]

EnamineCycle Catalyst Catalyst (N-Propyl-Pro) Iminium Iminium Ion Catalyst->Iminium + Ketone (-H2O) Ketone Ketone (Donor) Ketone->Iminium Iminium->Catalyst Regeneration Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Product Chiral Aldol Product Iminium->Product Hydrolysis (+H2O) Transition Transition State (H-Bond Directed) Enamine->Transition + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Transition Transition->Iminium C-C Bond Formation

Figure 2: The catalytic cycle demonstrating the "bifunctional" activation mode where the amide NH directs the aldehyde approach.[1]

Protocol: Direct Asymmetric Aldol Reaction

Target: Synthesis of chiral


-hydroxy ketones.[1]
  • Setup: To a suspension of N-Propyl-2-pyrrolidinecarboxamide HCl (20 mol%) in DMSO/Acetone (4:1), add Diisopropylethylamine (DIPEA) (20 mol%) to liberate the free base.[1]

  • Reaction: Add 4-Nitrobenzaldehyde (1.0 equiv). Stir at RT for 24 hours.

  • Mechanism Check: The reaction proceeds via the Hajos-Parrish-Eder-Sauer-Wiechert mechanism.[1] The propyl group improves solubility in organic solvents compared to the parent prolinamide.[1]

  • Result: High enantiomeric excess (ee > 90%) is typically observed due to the rigid transition state stabilized by the amide N-H.[1]

Application II: Precursor for Chiral Ligands[1]

Reduction of the amide functionality in N-Propyl-2-pyrrolidinecarboxamide yields (S)-2-((propylamino)methyl)pyrrolidine , a chiral 1,2-diamine.[1]

  • Strategic Value: Chiral 1,2-diamines are privileged ligands for:

    • Asymmetric Hydrogenation: (e.g., Ruthenium-diamine complexes).[1]

    • Organolithium Chemistry: As chiral solvating agents (similar to Sparteine surrogates).[1]

Reduction Protocol:

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.[1][4]

  • Note: The amide carbonyl is reduced to a methylene group (

    
    ).[1]
    
  • Outcome: A diamine with a secondary amine on the ring and a secondary amine on the side chain (

    
    ).[1] This specific substitution pattern allows for fine-tuning of steric bulk in metal coordination spheres.[1]
    

Application III: Peptidomimetics in Drug Discovery[1]

In drug design, the N-propyl-L-prolinamide motif is often employed to terminate peptide chains, preventing enzymatic degradation while maintaining the structural "turn" geometry of proline.[1]

Case Study Relevance:

  • Protease Inhibitors: The motif appears in inhibitors targeting Thrombin and Factor Xa .[1] The propyl group fits into hydrophobic pockets (

    
     or 
    
    
    
    subsites) of the enzyme.[1]
  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~156 Da (free base), it is an ideal "fragment" with high

    
     character (3D complexity), adhering to the "Escape from Flatland" philosophy in modern medicinal chemistry.[1]
    

References

  • List, B. (2002).[1] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.[1] Link

  • Vigante, B., et al. (2020).[1] Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9).[1] Link[1]

  • PubChem. (n.d.).[1] N-propylpyrrolidine-2-carboxamide (CID 4984185).[1] National Center for Biotechnology Information.[1] Link[1]

  • Dalko, P. I., & Moisan, L. (2004).[1] In the golden age of organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175.[1] Link[1]

  • ChemicalBook. (n.d.).[1][2] N-Propyl-2-pyrrolidinecarboxamide hydrochloride Properties. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-Propyl-2-pyrrolidinecarboxamide Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination of the melting point and key physical characteristics of N-Propyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point and key physical characteristics of N-Propyl-2-pyrrolidinecarboxamide hydrochloride (CAS No. 1236267-64-3).[1] Recognizing the critical role of physicochemical properties in drug development, this document moves beyond a simple data sheet to offer a detailed exposition of the methodologies and scientific rationale required for a thorough characterization. We present field-proven protocols for melting point analysis, solubility profiling, and morphological description, emphasizing the principles of experimental design and data interpretation. This guide is structured to empower researchers to generate reliable and reproducible data, forming a solid foundation for further preclinical and formulation studies.

Introduction: The Foundational Importance of Physicochemical Profiling

N-Propyl-2-pyrrolidinecarboxamide hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The addition of a propylcarboxamide side chain and its formulation as a hydrochloride salt suggest its potential as a candidate for pharmaceutical development, where aqueous solubility and stability are often enhanced.

Before any meaningful biological or formulation work can commence, a robust understanding of the compound's fundamental physical properties is paramount. These characteristics—including melting point, appearance, and solubility—are not mere data points; they are critical indicators of purity, identity, stability, and manufacturability. The melting point, in particular, serves as a crucial, albeit preliminary, gauge of a sample's purity. For a crystalline solid, a sharp melting range typically indicates high purity, whereas a broad and depressed range often suggests the presence of impurities.

This guide provides the experimental logic and detailed protocols necessary to establish a comprehensive physicochemical profile for N-Propyl-2-pyrrolidinecarboxamide hydrochloride.

Core Physicochemical Properties: A Summary

While specific experimental data for N-Propyl-2-pyrrolidinecarboxamide hydrochloride is not extensively published, this section outlines the key parameters to be determined. The following table should be populated by the researcher upon completion of the protocols described herein.

PropertyParameterExpected Characteristic / Methodology
Identity IUPAC NameN-Propyl-2-pyrrolidinecarboxamide hydrochloride
CAS Number1236267-64-3[1]
Molecular FormulaC₈H₁₇ClN₂O
Molecular Weight192.68 g/mol
Appearance Physical FormCrystalline Solid (Expected)
ColorWhite to Off-White (Expected)
Melting Point Melting RangeTo be determined via Capillary Method (USP <741>)
Solubility Aqueous SolubilityTo be determined via Equilibrium Solubility Method
Solvent SolubilityTo be determined in common organic solvents (e.g., DMSO, Ethanol, Methanol)
Stability HygroscopicityTo be assessed via DVS or stability chamber
Thermal StabilityTo be assessed via TGA/DSC

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, incorporating system suitability checks and clear endpoint definitions to ensure data integrity.

Determination of Melting Point via Capillary Method

Rationale: The capillary melting point technique is a widely accepted, simple, and cost-effective method for determining the melting range of a solid. The principle relies on the precise observation of the phase transition from solid to liquid as a function of controlled temperature increase. The choice of a slow ramp rate near the expected melting point is critical for achieving thermal equilibrium between the sample, thermometer, and heating block, thereby ensuring accuracy.

Protocol:

  • Sample Preparation:

    • Ensure the N-Propyl-2-pyrrolidinecarboxamide hydrochloride sample is completely dry, ideally by drying under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours. Moisture can act as an impurity, depressing and broadening the melting range.

    • Finely pulverize a small amount of the sample using a mortar and pestle to ensure uniform packing and efficient heat transfer.

  • Capillary Loading:

    • Tap the open end of a capillary tube (one end sealed) into the powdered sample, forcing a small amount of material into the tube.

    • Compact the sample into the sealed end by tapping the tube gently on a hard surface or by dropping it down a long glass tube. A packed column of 2-4 mm is ideal. Insufficient packing can lead to inaccurate results.

  • Apparatus Setup & Calibration:

    • Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Calibrate the apparatus using certified reference standards with melting points that bracket the expected melting point of the sample (e.g., Vanillin, Caffeine). This step is non-negotiable for ensuring the trustworthiness of the results.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

    • Once within 20 °C of the anticipated melt, reduce the ramp rate to 1-2 °C/min. This slow rate is crucial for accuracy.

    • Record two temperatures:

      • T₁: The temperature at which the first drop of liquid appears.

      • T₂: The temperature at which the entire sample becomes a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Replicate Analysis: Conduct the measurement in triplicate to ensure reproducibility. The ranges should agree within 1 °C.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Pulverize Pulverize Sample (Mortar & Pestle) Dry->Pulverize Load Load Capillary (2-4 mm) Pulverize->Load Pack Pack Sample Load->Pack Calibrate Calibrate Apparatus (Reference Standards) Pack->Calibrate RampFast Fast Ramp (~15°C/min) Calibrate->RampFast RampSlow Slow Ramp (1-2°C/min) RampFast->RampSlow Record Record T1 & T2 RampSlow->Record Report Report Range (Triplicate Avg.) Record->Report

Caption: Workflow for USP <741> compliant melting point determination.

Physical Appearance and Morphology

Rationale: A consistent, uniform physical appearance is the first line of defense in quality control. For a hydrochloride salt, a white, crystalline appearance is typically expected. Microscopic examination can reveal details about crystal habit, which can influence bulk properties like flowability and dissolution rate.

Protocol:

  • Macroscopic Observation:

    • Place approximately 10 mg of the sample on a clean, white watch glass.

    • Observe under good lighting against both a white and a black background.

    • Record the color (e.g., white, off-white, beige) and the nature of the solid (e.g., crystalline, amorphous, powder).

  • Microscopic Examination:

    • Prepare a dry mount by placing a small amount of the powder on a microscope slide and covering it with a coverslip.

    • Examine the sample using a polarized light microscope at various magnifications (e.g., 10x, 40x).

    • Record observations of the particle morphology, noting features such as crystal shape (e.g., needles, plates, prisms) and particle size distribution.

Equilibrium Solubility Profiling

Rationale: Solubility is a cornerstone of drug development, directly impacting bioavailability. Determining equilibrium solubility in aqueous media (especially at physiological pH) and in relevant organic solvents is essential for guiding formulation strategies and preclinical studies. The shake-flask method is the gold standard, as it ensures that the system reaches true thermodynamic equilibrium.

Protocol:

  • System Setup:

    • For each solvent, add an excess amount of N-Propyl-2-pyrrolidinecarboxamide hydrochloride to a known volume of the solvent (e.g., 20 mg in 2 mL) in a sealed vial. The excess solid is critical to ensure saturation.

    • Solvents should include: Purified Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Dimethyl Sulfoxide (DMSO), and Ethanol.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for at least 24 hours. A 48-hour time point should also be taken for one solvent to confirm that equilibrium was reached at 24 hours.

  • Sample Processing:

    • Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. The filter material should be pre-validated for low compound binding.

    • Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.

  • Quantification:

    • Analyze the diluted filtrate using a validated, stability-indicating HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

    • Calculate the solubility in mg/mL or µg/mL.

Logical Flow for Solubility Determination

SolubilityFlow node_prep Sample & Solvent Prep node_excess Add Excess Solid to Solvent node_prep->node_excess node_agitate Agitate at Constant Temp (≥ 24h) node_excess->node_agitate node_settle Settle Particulates node_agitate->node_settle node_filter Filter Supernatant (0.22 µm Syringe Filter) node_settle->node_filter node_dilute Dilute Filtrate node_filter->node_dilute node_analyze Quantify via HPLC-UV node_dilute->node_analyze node_calc Calculate Solubility (mg/mL) node_analyze->node_calc

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Analysis of N-Propyl-2-pyrrolidinecarboxamide Hydrochloride

This Application Note and Protocol guide is designed for researchers and quality control scientists tasked with the analysis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride . This compound, often used as a chiral orga...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and quality control scientists tasked with the analysis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride . This compound, often used as a chiral organocatalyst or pharmaceutical intermediate, presents specific analytical challenges due to its high polarity, basicity, and lack of a strong UV chromophore.

Introduction & Analytical Challenges

N-Propyl-2-pyrrolidinecarboxamide is a proline derivative characterized by a secondary amine in the pyrrolidine ring and an amide functionality. In its hydrochloride salt form, the molecule is highly polar and positively charged at neutral pH.

Key Analytical Challenges:
  • Lack of Chromophore: The molecule lacks an aromatic ring or conjugated system, exhibiting significant UV absorbance only below 215 nm (amide

    
     transition). This requires high-purity solvents to minimize baseline noise.
    
  • Basicity & Peak Tailing: The pyrrolidine nitrogen (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Retention Issues: Being a polar cation, the analyte elutes near the void volume (

    
    ) on standard C18 columns at acidic pH, risking co-elution with unretained matrix components.
    

To overcome these, this protocol utilizes a High-pH Reversed-Phase (RP) Strategy using a hybrid silica column. This approach suppresses the ionization of the basic amine (increasing hydrophobicity) and ensures superior peak shape without the need for toxic ion-pairing reagents.

Method Development Strategy (The Logic)

The following decision matrix explains the causality behind the selected parameters:

Stationary Phase Selection
  • Why not Standard C18? Standard silica dissolves at pH > 8.0.

  • Selection: Ethylene-Bridged Hybrid (BEH) C18 or Poroshell HPH-C18 . These columns withstand pH up to 12.0, allowing us to operate where the amine is deprotonated (neutral).

Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10.0, the pyrrolidine amine is largely deprotonated. The neutral molecule interacts more strongly with the C18 chain, increasing retention (

    
    ) and eliminating silanol cation-exchange interactions (tailing).
    
Detection
  • Wavelength: 210 nm.

  • Constraint: Acetonitrile is selected over Methanol as the organic modifier because Methanol has a UV cutoff ~205 nm, which interferes with the low-UV detection required here.

Visualization: Method Development Logic

MethodLogic Start Analyte: N-Propyl-2-pyrrolidinecarboxamide HCl Challenge1 Challenge: Basic Amine (pKa ~10.5) Result: Peak Tailing & Low Retention Start->Challenge1 Challenge2 Challenge: Weak Chromophore Result: Low Sensitivity Start->Challenge2 Strategy1 Strategy: High pH Mobile Phase (pH 10) Deprotonates Amine -> Neutral Form Challenge1->Strategy1 Strategy2 Strategy: Low UV Detection (210 nm) Requires High Purity Solvents Challenge2->Strategy2 ColumnSelect Column Selection: Hybrid C18 (pH stable 1-12) Strategy1->ColumnSelect SolventSelect Solvent Selection: Acetonitrile (Low UV Cutoff) Strategy2->SolventSelect Outcome Outcome: Sharp Peaks, Good Retention, High S/N ColumnSelect->Outcome SolventSelect->Outcome

Caption: Logical flow for selecting High-pH RP-HPLC to overcome basicity and detection challenges.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Reference Standard: N-Propyl-2-pyrrolidinecarboxamide HCl (>98% purity).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28-30%).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

Instrumentation Setup[4][6]
  • System: HPLC with Binary Pump and Autosampler.

  • Detector: PDA/UV detector capable of monitoring 210 nm.

  • Flow Cell: Standard (10 mm path length).

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Column Temp 40°CImproves mass transfer, sharpening peaks for amines.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column efficiency.
Injection Vol 2.0 µLLow volume prevents solvent effects on early eluters.
Detection 210 nm (Bandwidth 4 nm)Maximize signal for amide bond; Ref 360/100 nm.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0High pH ensures analyte is neutral.
Mobile Phase B AcetonitrileLow UV absorbance organic modifier.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold
1.0 95 5 Start Gradient
8.0 40 60 Elution of hydrophobic impurities
8.1 5 95 Column Wash
10.0 5 95 Wash Hold
10.1 95 5 Re-equilibration

| 14.0 | 95 | 5 | End of Run |

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-Propyl-2-pyrrolidinecarboxamide HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (Initial conditions).

    • Note: Diluting in Mobile Phase A (high pH) ensures the sample pH matches the column environment, preventing peak splitting.

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following System Suitability Criteria (SST) before every analysis batch.

System Suitability Parameters
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Crucial for basic amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    for the main peak.
  • Precision (RSD):

    
     for peak area (n=6 injections).
    
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the void volume.
Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 200 µg/mL.

  • Criterion:

    
    .[2]
    

Visualization: Analytical Workflow

Workflow Sample Sample Weighing (10 mg) Dissolution Dissolution 50:50 Water:ACN Sample->Dissolution Dilution Dilution to Mobile Phase (Prevents Solvent Shock) Dissolution->Dilution HPLC HPLC Analysis (pH 10, C18 BEH) Dilution->HPLC Data Data Acquisition (210 nm) HPLC->Data Decision Pass SST? (Tailing < 1.5) Data->Decision Report Generate Report Decision->Report Yes Troubleshoot Troubleshoot: Check pH / Column Age Decision->Troubleshoot No Troubleshoot->HPLC

Caption: Step-by-step analytical workflow from sample prep to reporting.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Backpressure Salt precipitation in pump heads.Ensure mixing of Buffer/ACN does not exceed solubility limits. Wash system with 10% MeOH/Water after use.
Drifting Retention Times pH fluctuation in volatile buffer.Prepare Ammonium Bicarbonate buffer fresh daily. Keep bottle capped.
Baseline Noise Impure reagents or dirty flow cell.Use HPLC-grade salts. Flush flow cell with 10% Nitric Acid if contaminated (remove column first).
Split Peaks Sample solvent incompatibility.Ensure sample diluent matches the initial mobile phase composition (95% Buffer).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (2025).[3][4][5] N-propylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. Link

Sources

Application

Scalable manufacturing process for N-Propyl-2-pyrrolidinecarboxamide hydrochloride

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride (also known as N-propyl-L-prolinamide HCl), a critical chiral intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride (also known as N-propyl-L-prolinamide HCl), a critical chiral intermediate used in the synthesis of local anesthetics and stereoselective ligands.

While direct aminolysis of proline esters is possible, it is often kinetically slow and requires high pressure. To ensure Scalability , Enantiomeric Purity , and Process Safety , this guide utilizes the Mixed Anhydride Method via tert-butyloxycarbonyl (Boc) protection. This route minimizes racemization—a notorious risk with proline derivatives—and avoids the use of genotoxic reagents like thionyl chloride (which forms the highly reactive and racemization-prone acid chloride).

Critical Process Parameters (CPPs) & Route Selection

The selected route involves three distinct chemical stages designed for a standard batch reactor (Glass-Lined or Hastelloy).

Reaction Scheme
  • Activation: Boc-L-Proline

    
     Mixed Anhydride (using Isobutyl Chloroformate/NMM).
    
  • Amidation: Mixed Anhydride +

    
    -Propylamine 
    
    
    
    Boc-N-propyl-prolinamide.
  • Deprotection & Salt Formation: Boc-Amide + HCl/IPA

    
     Product.
    
Key Quality Attributes (KQAs)
ParameterSpecificationRationale
Enantiomeric Excess (ee) > 99.5%Proline

-protons are acidic; improper base handling causes racemization.
Residual Solvent < ICH LimitsTHF/IPA must be removed to prevent solvate formation.
Appearance White Crystalline SolidColoration indicates oxidation of the amine or decomposition.

Detailed Manufacturing Protocol

Stage 1: Coupling (The Mixed Anhydride Method)

Reagents:

  • Boc-L-Proline (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • 
    -Propylamine (1.1 equiv)
    
  • Solvent: Anhydrous THF (10 volumes)

Protocol:

  • Charge the reactor with Boc-L-Proline and THF. Agitate until dissolved.

  • Cool the mixture to -15°C .

    • Scientific Rationale: Low temperature is critical here.[1] Above -5°C, the mixed anhydride is unstable and can disproportionate, leading to lower yields and impurities.

  • Add NMM slowly, maintaining temperature < -10°C.

    • Why NMM? N-Methylmorpholine is a non-nucleophilic base. Unlike Triethylamine (TEA), it reduces the risk of base-catalyzed racemization of the sensitive proline chiral center [1].

  • Add IBCF dropwise over 30–60 minutes. Maintain T < -10°C.

    • Observation: A white precipitate (NMM·HCl) will form. This confirms the activation is proceeding.

  • Hold at -15°C for 30 minutes to ensure complete anhydride formation.

  • Add

    
    -Propylamine  dissolved in 1 vol THF slowly.
    
    • Exotherm Alert: This reaction is highly exothermic. Control addition rate to keep T < 0°C.

  • Warm to room temperature (20–25°C) and stir for 2 hours.

  • IPC (In-Process Control): Check by HPLC. Target: < 1.0% unreacted Boc-Proline.

Workup:

  • Concentrate THF under reduced pressure to ~3 volumes.

  • Dilute with Ethyl Acetate (EtOAc) or DCM.

  • Wash 1: 5% Citric Acid or KHSO4 (removes unreacted amine/NMM).

  • Wash 2: Sat. NaHCO3 (removes unreacted Boc-Proline).

  • Wash 3: Brine.

  • Dry organic layer (Na2SO4) and concentrate to a thick oil (Boc-Intermediate).

Stage 2: Deprotection & Salt Crystallization

Reagents:

  • HCl in Isopropyl Alcohol (IPA) (5–6 N solution, 3.0 equiv)

  • Solvent: IPA or Ethyl Acetate

Protocol:

  • Dissolve the Boc-Intermediate in IPA (3 volumes).

  • Cool to 0–5°C.

  • Add HCl/IPA solution dropwise.

    • Gas Evolution:[2] CO2 and Isobutylene gas will evolve. Ensure reactor venting is active.

  • Stir at room temperature for 3–4 hours.

    • Self-Validation: The product usually precipitates as the reaction proceeds.

  • IPC: TLC or HPLC for disappearance of Boc-intermediate.

  • Crystallization: If the product is an oil, add MTBE (Methyl tert-butyl ether) or Et2O dropwise to induce precipitation.

  • Filtration: Filter the white solid under N2 atmosphere (hygroscopic risk).

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Visualization

Figure 1: Reaction Logic & Critical Control Points

ProcessFlow cluster_IPC In-Process Controls (IPC) Start Start: Boc-L-Proline Activation Activation (IBCF / NMM / -15°C) *Critical: Temp Control* Start->Activation Dissolve in THF Coupling Coupling (Add n-Propylamine) *Exotherm* Activation->Coupling Mixed Anhydride Formed Workup Workup (Acid/Base Wash) Coupling->Workup Complete Conversion IPC1 HPLC: Unreacted SM? Coupling->IPC1 Intermediate Boc-Intermediate (Oil) Workup->Intermediate Solvent Swap Deprotection Deprotection (HCl / IPA) Intermediate->Deprotection 3.0 eq HCl Isolation Isolation (Filtration & Drying) Deprotection->Isolation Precipitation IPC1->Coupling Fail: Stir Longer IPC1->Workup Pass IPC2 Chiral HPLC: Racemization?

Caption: Figure 1. Process flow diagram highlighting critical temperature nodes and decision gates for the synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl.

Troubleshooting & Scientific Rationale

Issue: Racemization (Loss of Chirality)
  • Symptom: Chiral HPLC shows >1% of the D-isomer.

  • Root Cause: "Azlactone" (Oxazolone) formation occurs if the activation step is too warm or if excess base is used.

  • Correction: Ensure the reaction temperature stays below -10°C during IBCF addition. Use exactly 1.05 eq of NMM. Avoid Triethylamine (TEA) as it is strong enough to abstract the

    
    -proton [2].
    
Issue: Hygroscopicity
  • Symptom: Product becomes sticky/gum-like during filtration.

  • Root Cause: Prolinamide HCl salts are hygroscopic.

  • Correction: Perform filtration under a nitrogen blanket. Wash the filter cake with anhydrous ether or MTBE to remove residual IPA/water.

Issue: Poor Yield in Amidation
  • Symptom: High residual Mixed Anhydride.

  • Root Cause: Steric hindrance or hydrolysis of the anhydride by wet solvent.

  • Correction: Use anhydrous THF (water content < 0.05%). Ensure n-Propylamine is dry.

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, the final product must meet these criteria:

  • 1H NMR (D2O): Diagnostic peaks at

    
     0.85 (t, 3H, propyl CH3), 1.5 (m, 2H), 3.1 (t, 2H), and the Proline 
    
    
    
    -proton at
    
    
    4.2 (dd).
  • Mass Spectrometry (ESI+): [M+H]+ = 157.13 (Free base mass).

  • Chiral HPLC: Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/IPA/DEA. Verify L-isomer > 99%.

References

  • Anderson, G. W., et al. (1967). "The use of N-hydroxysuccinimide esters in peptide synthesis." Journal of the American Chemical Society.[3] Establishes the fundamentals of suppressing racemization using specific bases and additives.[1]

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Detailed review of coupling reagents including Mixed Anhydride and their impact on chirality.

  • Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc. Discusses scalable amidation techniques for proline derivatives.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. A critical look at industrial scalability of amide coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of N-Propyl-2-pyrrolidinecarboxamide HCl

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering baseli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise during the analysis of N-Propyl-2-pyrrolidinecarboxamide HCl. As a Senior Application Scientist, my goal is to provide you with logical, field-proven insights to diagnose and resolve these common but disruptive analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HPLC baseline is noisy. Where do I even begin to troubleshoot?

A: A noisy baseline can obscure peaks and compromise data quality, impacting the limit of quantitation and reproducible integration.[1] A systematic approach is crucial to efficiently identify the source of the noise. The first step is to characterize the noise (is it regular, irregular, or drifting?) and then sequentially isolate the problematic component of the HPLC system.

The workflow below provides a high-level overview of a systematic troubleshooting process. Start by examining the most common and easily resolved issues, such as mobile phase preparation and system equilibration, before moving to more in-depth hardware diagnostics.

Experimental Protocol: Initial System Assessment

  • Record Keeping: Before making any changes, document your current method parameters, system performance (pressure, baseline characteristics), and recent maintenance history. Accurate records are vital for detecting gradual problems.[2]

  • System Equilibration: Ensure the column and system have been thoroughly equilibrated with the mobile phase. Some mobile phases require a longer time to saturate the column and achieve a stable baseline.[3]

  • Blank Injection: Perform a blank injection using your mobile phase or sample solvent.[4] If the noise or ghost peaks persist, the issue likely originates from the system or mobile phase, not the sample itself.[5][6]

start Noisy Baseline Observed char Characterize Noise (Drift, Regular, Irregular) start->char mobile_phase Check Mobile Phase (Freshness, Degassing, Purity) char->mobile_phase equilibration Ensure Adequate System Equilibration mobile_phase->equilibration blank_run Perform Blank Gradient Run equilibration->blank_run isolate Isolate Noise Source (Pump, Detector, Column) blank_run->isolate resolve Implement Specific Solution isolate->resolve end_node Stable Baseline Achieved resolve->end_node

Caption: General workflow for troubleshooting HPLC baseline noise.

Q2: How can I systematically determine if the noise is coming from my pump, detector, column, or mobile phase?

A: Isolating the source of baseline noise is a process of elimination. By systematically removing components from the flow path and observing the effect on the baseline, you can pinpoint the root cause.

Experimental Protocol: Isolating the Noise Source

  • Pump Assessment:

    • Stop the pump flow. If the noise disappears, the source is likely related to the pump, mixing, or mobile phase. If the noise persists, the problem is with the detector electronics.[7]

    • If the pump is implicated, check the pressure trace. Pressure fluctuations that correlate with baseline noise point towards issues like worn pump seals, faulty check valves, or trapped air bubbles.[3][7][8]

  • Column Assessment:

    • Replace the analytical column with a zero-dead-volume union.[9]

    • Run the mobile phase through the system. If the baseline becomes stable, the column is the source of the noise, likely due to contamination or degradation (bleed).[8][9]

  • Detector Assessment:

    • If noise continues after removing the column, the issue may be in the detector.

    • Check the detector lamp's age and intensity. An aging lamp can flicker and cause noise.[7][10]

    • Flush the detector flow cell with a strong solvent like isopropanol or methanol to remove air bubbles or contaminants.[8][11] A backpressure regulator installed after the detector can help prevent bubble formation in the flow cell.[12][13]

start Is the noise present when the pump is off? pump_on Is noise correlated with pressure fluctuations? start->pump_on No sol_detector Source: Detector Electronics start->sol_detector Yes remove_col Does noise persist after replacing column with a union? pump_on->remove_col No sol_pump Source: Pump, Mixer, or Mobile Phase pump_on->sol_pump Yes sol_column Source: Column Contamination or Bleed remove_col->sol_column No sol_detector_flow Source: Detector Flow Cell or System Contamination remove_col->sol_detector_flow Yes

Caption: Decision tree for isolating the source of HPLC baseline noise.

Q3: My baseline is showing periodic, regular noise (pulsations). What's the likely cause?

A: Regular, cyclical baseline noise is almost always mechanical in origin and is linked to the pump's operation. This type of noise often coincides with the pump strokes.

Causality & Solution:

  • Pump Pulsations: The most common cause is inadequate pulse dampening or issues with check valves. As the pump pistons alternate, they can create pressure waves in the mobile phase that are registered by the detector as a rhythmic baseline.

    • Troubleshooting:

      • Check Valves: Dirty or malfunctioning check valves are a primary culprit.[9][12] Clean or replace the check valves. Ceramic check valves are often reported to reduce noise.[12]

      • Pump Seals: Worn pump seals can lead to leaks and pressure fluctuations.[2] Inspect for leaks (e.g., salt buildup around the pump head) and replace seals if necessary.

      • Degassing: Insufficiently degassed mobile phase can introduce air into the pump heads, causing pressure instability.[4][9] Ensure your online degasser is functioning correctly or sparge/sonicate your mobile phase thoroughly.

  • Inadequate Mixing: If you are running a gradient or using an isocratic mixture from multiple solvent lines, poor mixing can cause periodic fluctuations as the differently composed slugs of mobile phase pass through the detector.[8]

    • Troubleshooting:

      • Mixer: Ensure your system's mixer is functioning correctly. A static mixer placed between the pump and the column can smooth out inconsistencies in the mobile phase blend.[12][13]

      • Solvent Viscosity: Try using a less viscous solvent if possible, or pre-mix the mobile phase manually for isocratic methods.[11]

Q4: Could my mobile phase preparation be causing baseline noise, especially when analyzing an amine hydrochloride like N-Propyl-2-pyrrolidinecarboxamide HCl?

A: Absolutely. Mobile phase composition is critical, particularly for ionizable compounds like amine hydrochlorides. The choice of solvent, buffer, pH, and even the age of the mobile phase can significantly impact baseline stability.

Key Considerations for N-Propyl-2-pyrrolidinecarboxamide HCl:

  • pH Control: The retention and peak shape of amine compounds are highly dependent on the mobile phase pH.[14][15] N-Propyl-2-pyrrolidinecarboxamide HCl is the salt of a basic amine. To ensure consistent ionization and good peak shape, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[16] Operating near the pKa can lead to a mix of ionized and unionized forms, causing peak tailing or splitting, which can be misinterpreted as baseline issues.[16]

  • Buffer Selection:

    • Buffering Capacity: Use a buffer within its effective buffering range (±1 pH unit from its pKa) to ensure pH stability.[17] Insufficient buffering can lead to retention time drift.

    • UV Cutoff: Choose a buffer with a low UV cutoff if you are detecting at low wavelengths (<220 nm).[17] Additives like Trifluoroacetic Acid (TFA) absorb strongly at low UV wavelengths and can contribute to noise and drift.[13]

  • Solvent Quality and Preparation:

    • Purity: Always use high-purity, HPLC-grade solvents and reagents.[9][11][18] Water is a common source of contamination.[9]

    • Freshness: Prepare mobile phases fresh daily.[8] Some additives, like TFA, can degrade over time, increasing their UV absorbance and causing the baseline to drift upwards.[13] Volatile components can also evaporate, changing the mobile phase composition.[17]

    • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the system, which cause sharp spikes in the baseline.[13][19]

Mobile Phase AdditiveTypical ConcentrationUV Cutoff (approx.)Notes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%< 210 nmStrong ion-pairing agent, can cause baseline drift.[13][17]
Formic Acid 0.1%~ 210 nmVolatile, good for LC-MS, less baseline noise than TFA.[1]
Phosphate Buffer 10 - 50 mM< 200 nmNon-volatile, excellent buffering capacity. Can precipitate in high organic concentrations.[13]
Ammonium Acetate 10 - 25 mM~ 210 nmVolatile, good for LC-MS, can be challenging for low UV detection.[20]
Q5: I suspect "ghost peaks" are appearing in my baseline. How can I confirm and eliminate them?

A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run, and are not related to the injected sample. They are a common source of baseline disturbance.

Confirmation and Troubleshooting:

  • Run a Blank Gradient: The most definitive test is to run your gradient method without an injection, or by injecting a blank (e.g., pure mobile phase).[5][21] If the peaks still appear, they are ghost peaks originating from the system.

  • Identify the Source:

    • Mobile Phase Contamination: This is a very common cause. Impurities in your water or organic solvent can accumulate on the column at low organic strength and then elute as the gradient strength increases.[9][22]

      • Solution: Use fresh, high-purity HPLC-grade solvents.[22] Test each mobile phase component individually to isolate the contaminated source.

    • System Contamination: Contaminants can build up in the injector, sample loop, tubing, or mixer.[5][8]

      • Solution: Systematically flush the system components with a strong solvent. Disconnect the column during this process to avoid contaminating it.[8][22]

    • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

      • Solution: Run blank injections after concentrated samples.[6] Optimize the needle wash/rinse procedure in your autosampler method.

    • Column Bleed: Degradation of the column's stationary phase can produce ghost peaks, especially with aggressive mobile phases or high temperatures.[19]

      • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8]

References
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2).
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4).
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube. (2024, November 30).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Shimadzu Baseline Disturbance. (2025, April 15).
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich. (n.d.).
  • Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. (n.d.).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013, July 2).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4).
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3).
  • Common Problems Caused by Incorrect pH. (2023, December 27).
  • Why am I getting Baseline noise in HPLC? - ResearchGate. (2016, March 7).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. (2025, August 22).
  • Buffers and Baselines - LC Troubleshooting Bible. (n.d.).

Sources

Optimization

Optimization of reflux time for N-Propyl-2-pyrrolidinecarboxamide hydrochloride production

Technical Support Center: Process Optimization Guide Topic: N-Propyl-2-pyrrolidinecarboxamide Hydrochloride Production Module: Reflux Time Optimization & Critical Quality Attributes (CQA) Executive Summary This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization Guide Topic: N-Propyl-2-pyrrolidinecarboxamide Hydrochloride Production Module: Reflux Time Optimization & Critical Quality Attributes (CQA)

Executive Summary

This guide addresses the kinetic optimization of the amidation reaction between L-proline derivatives (typically methyl ester or acid chloride) and


-propylamine to form N-Propyl-L-prolinamide hydrochloride .

The "reflux time" is not a static variable; it is a vector dependent on your specific activation method. The critical trade-off in this synthesis is Conversion Rate vs. Racemization (Enantiomeric Excess -


) . Prolonged reflux drives conversion but exponentially increases the risk of racemization at the 

-carbon of the pyrrolidine ring, leading to the formation of the inactive or unwanted D-isomer impurities.

Part 1: The Optimization Protocol (DoE Approach)

Do not rely on a fixed "recipe" time (e.g., "reflux for 12 hours") without validation. The optimal time varies based on scale, stirring efficiency, and exact internal temperature. Use this protocol to define your Standard Operating Procedure (SOP).

Experimental Setup: Kinetic Profiling

Objective: Determine the time point (


) where conversion 

while

.
  • Reaction: Charge L-Proline Methyl Ester HCl (1.0 eq) and

    
    -Propylamine (3.0–5.0 eq) in Methanol or Ethanol.
    
  • Temperature: Bring to stable reflux (

    
     depending on solvent).
    
  • Sampling: Withdraw

    
     aliquots at 
    
    
    
    hours.
  • Quench: Immediately dilute samples in mobile phase (cold) to stop the reaction.

  • Analysis:

    • RP-HPLC (C18): Monitor disappearance of Ester vs. appearance of Amide.

    • Chiral HPLC (e.g., Chiralpak AD-H or OD-H): Monitor L-Amide vs. D-Amide ratio.

Data Interpretation Table
Time (h)Conversion (%)Impurity: D-Isomer (%)Color/AppearanceDecision
1-3 40-60%< 0.1%Clear/ColorlessContinue. Reaction incomplete.
6-12 85-95%0.1 - 0.5%Pale YellowCritical Zone. Frequent sampling required.
12-18 > 98%0.5 - 2.0%Yellow/AmberStop. Optimal balance likely crossed.
24+ > 99%> 5.0%Dark Amber/BrownFailed. Significant racemization & degradation.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Impurities

Q1: My reaction reached 95% conversion, but after refluxing for 4 more hours to get to 100%, the product turned dark brown. Why? A: You encountered thermal degradation and oxidative polymerization . The pyrrolidine ring, particularly secondary amines, is susceptible to oxidation at elevated temperatures over long periods.

  • The Fix: Do not chase the last 5% conversion if it costs you product quality. Stop the reaction at 95-98% conversion. The remaining starting material (ester) is easier to remove during the recrystallization of the HCl salt than the tarry degradation products.

Q2: The specific rotation


 of my final HCl salt is lower than the literature value, but the chemical purity is 99%. What happened? 
A:  You have racemized  your product. The 

-proton of proline is acidic, especially when the nitrogen is acylated or in an amide bond. Prolonged reflux in the presence of excess base (

-propylamine) promotes the formation of the enolate intermediate, destroying the stereocenter.
  • The Fix: Reduce reflux time. If the reaction is too slow, consider using a catalyst (like 0.5 eq of hydroxypyridine) or switching to a more reactive intermediate (like mixed anhydride) that runs at room temperature, avoiding reflux entirely.

Category B: Isolation & Salt Formation[1]

Q3: I added HCl in ether/dioxane to precipitate the salt, but I got a sticky oil instead of a white solid. A: This is a classic issue with propyl-substituted amides. It is usually caused by:

  • Residual Water/Alcohol: Even trace amounts of methanol prevent crystal lattice formation.

  • Excess Amine: Residual

    
    -propylamine hydrochloride acts as a hygroscopic impurity.
    
  • The Protocol:

    • Evaporate the reaction mixture to complete dryness.

    • Co-evaporate with Toluene (

      
      ) to azeotrope off residual water/alcohol.
      
    • Dissolve the free base in anhydrous ethyl acetate or DCM.

    • Add HCl (gas or solution in dioxane) slowly with vigorous stirring at

      
      .
      
    • If oil forms, scratch the flask walls or add a seed crystal.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways during the reflux process, highlighting the mechanism of racemization which is the primary failure mode during extended heating.

OptimizationLogic cluster_mech Racemization Mechanism (The Risk) Start Start Reflux (L-Pro-OMe + Propylamine) Check Sampling Point (t) Start->Check Conversion Check Conversion (RP-HPLC) Check->Conversion Chiral Check Enantiomeric Excess (Chiral HPLC) Conversion->Chiral > 95% Continue Continue Reflux (+2 Hours) Conversion->Continue < 95% Stop STOP REACTION Cool & Workup Chiral->Stop ee > 99% Fail FAILURE: Racemization (D-Isomer Formed) Chiral->Fail ee < 98% Continue->Check L_Iso L-Isomer (Active) Continue->L_Iso Prolonged Heat Enolate Planar Enolate Intermediate L_Iso->Enolate Heat + Base (-H+ from alpha-C) Enolate->L_Iso D_Iso D-Isomer (Inactive Impurity) Enolate->D_Iso Reprotonation

Caption: Logical workflow for reflux optimization coupled with the chemical mechanism of racemization. Extended heating cycles increase the probability of the L-Isomer entering the Enolate pathway.

References

  • Racemization of Proline Derivatives

    • Title: Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions.[1]

    • Source: PubMed (NIH).
    • Relevance: Establishes the baseline risk of -carbon racemization in proline coupling under basic/thermal conditions.
    • URL:[Link] (Search Term: Racemization of proline phenacyl ester)

  • Amide Synthesis Optimization

    • Title: Optimization of the Synthesis Process and the Identific
    • Source: MDPI (Molecules).
    • Relevance: Provides analogous optimization data for piperidine/pyrrolidine carboxamides, specifically regarding solvent choice and reflux times for amide form
    • URL:[Link][2]

  • Title: Method for refining prolinamide (Patent CN102180823A).
  • General Amide Formation via Acid Chloride

    • Title: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[3]

    • Source: Research & Reviews: Journal of Medicinal & Organic Chemistry.
    • Relevance: Validates the reflux protocol (8 hours in acetone) for reacting pyrrolidine-2-carbonyl chloride with amines.
    • URL:[Link][2][3][4]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-Propyl-2-pyrrolidinecarboxamide HCl

An In-Depth Guide to the Mass Spectrometric Fragmentation of N-Propyl-2-pyrrolidinecarboxamide HCl: A Predictive and Comparative Analysis Abstract This guide provides a comprehensive analysis of the predicted electrospra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of N-Propyl-2-pyrrolidinecarboxamide HCl: A Predictive and Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-Propyl-2-pyrrolidinecarboxamide hydrochloride. As a derivative of the foundational amino acid proline, this compound and its analogues are of significant interest in medicinal chemistry and drug development.[1][2] Lacking readily available, published mass spectral data, this document leverages first principles of fragmentation chemistry and comparative data from structurally related molecules to construct a predictive fragmentation pathway. We will detail the most probable cleavage sites and resulting fragment ions, offering researchers a robust framework for the identification and structural elucidation of this compound. Furthermore, this guide compares the utility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative analytical techniques, providing detailed experimental protocols to enable researchers to validate these predictions and establish rigorous analytical methods.

Introduction: Compound Profile and Ionization Strategy

N-Propyl-2-pyrrolidinecarboxamide is a small molecule featuring a pyrrolidine ring, a secondary amide linkage, and an N-propyl substituent. Its hydrochloride salt form ensures solubility in polar solvents commonly used for ESI-MS.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₁₆N₂O[3]

  • Monoisotopic Mass: 156.1263 g/mol (free base)[3]

  • Structure:

    
    
    

Given the presence of two nitrogen atoms (one in the pyrrolidine ring and one in the amide), the molecule is expected to ionize efficiently in positive-ion mode ESI through protonation.[4][5] The most likely sites of protonation are the pyrrolidine nitrogen, which is a secondary amine, and to a lesser extent, the amide nitrogen. The resulting pseudomolecular ion, [M+H]⁺, will have a mass-to-charge ratio (m/z) of approximately 157.13. This ion serves as the precursor for all subsequent fragmentation analysis in MS/MS experiments.

Predicted Fragmentation Pathways of the [M+H]⁺ Precursor Ion

The fragmentation of the protonated N-Propyl-2-pyrrolidinecarboxamide (m/z 157.13) is predicted to occur along several high-probability pathways, dictated by the stability of the resulting fragment ions and the nature of the chemical bonds. The primary sites of cleavage are the amide bonds and the bonds alpha to the nitrogen atoms.

Key Fragmentation Mechanisms:
  • Loss of the Pyrrolidine Ring: A common fragmentation pathway for α-pyrrolidinophenone compounds involves the neutral loss of the pyrrolidine ring.[6] In this case, cleavage of the bond between the pyrrolidine ring and the carbonyl carbon would result in the loss of a neutral pyrrolidine molecule (71.07 Da). This charge-remote fragmentation would yield a stable acylium ion.

    • [M+H]⁺ → [C₄H₇NO + H]⁺ + C₄H₉N

    • Predicted Fragment: m/z 86.06 (Propyl-carboxamide acylium ion)

  • Formation of the Pyrrolidinyl Immonium Ion: Alpha-cleavage adjacent to the pyrrolidine nitrogen is a highly favored fragmentation pathway for N-alkylpyrrolidines.[7][8] This involves the cleavage of the exocyclic C-C bond, leading to the formation of a resonance-stabilized N-acyl iminium ion or, more commonly, the pyrrolidinyl iminium ion itself.

    • [M+H]⁺ → [C₄H₈N]⁺ + C₄H₉NO

    • Predicted Fragment: m/z 70.07 (Pyrrolidinyl iminium ion) - This is often a diagnostic base peak for pyrrolidine-containing structures.

  • Amide Bond and N-Propyl Chain Cleavage: Fragmentation can occur around the amide linkage and along the N-propyl chain.[9][10]

    • Alpha-cleavage at the N-propyl group: Loss of an ethyl radical (C₂H₅•, 29.04 Da) is a common fragmentation for N-propyl amines, resulting in a stable iminium ion.[7]

      • Predicted Fragment: m/z 128.09

    • Cleavage of the amide C-N bond: This can lead to the formation of the propan-1-aminium ion.

      • Predicted Fragment: m/z 60.08

The diagram below illustrates these predicted fragmentation pathways originating from the protonated parent molecule.

G cluster_0 Predicted Fragmentation of N-Propyl-2-pyrrolidinecarboxamide [M+H]⁺ parent [M+H]⁺ m/z 157.13 frag1 Propyl-carboxamide Acylium Ion m/z 86.06 parent->frag1 - C₄H₉N (71.07 Da) (Loss of Pyrrolidine) frag2 Pyrrolidinyl Iminium Ion m/z 70.07 (Base Peak) parent->frag2 - C₄H₉NO (87.07 Da) (α-cleavage at Ring) parent->frag2 Cleavage of Amide C-N Bond frag3 [M+H - C₂H₅•]⁺ m/z 128.09 parent->frag3 - C₂H₅• (29.04 Da) (α-cleavage at Propyl Chain) frag4 Propan-1-aminium m/z 60.08 parent->frag4 - C₅H₇NO (97.05 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated N-Propyl-2-pyrrolidinecarboxamide.

Comparison of Analytical Methodologies

While LC-MS/MS is the preferred method for analyzing this compound, it is valuable to understand its performance relative to other common analytical techniques.

Technique Advantages Disadvantages Applicability for Topic
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural (fragmentation) data; suitable for polar, non-volatile compounds.[5]Matrix effects can cause ion suppression; requires expertise for method development.Excellent. Ideal for quantifying the compound in complex matrices and confirming identity via fragmentation.
GC-MS Excellent chromatographic resolution; extensive, standardized libraries (e.g., NIST) for electron ionization (EI).[11]Requires analyte to be volatile and thermally stable; the HCl salt is non-volatile, necessitating derivatization (e.g., silylation).[11]Poor to Fair. Requires extra sample preparation steps (derivatization) which can introduce variability. Fragmentation patterns under EI would differ significantly from ESI.
NMR Spectroscopy Provides unambiguous, definitive structural confirmation and information on atom connectivity and stereochemistry.[12]Relatively low sensitivity compared to MS; requires pure, concentrated samples; does not provide fragmentation data.Complementary. Essential for initial, absolute structure confirmation of a reference standard but not suitable for routine quantification or fragmentation analysis.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of N-Propyl-2-pyrrolidinecarboxamide HCl. The use of a quality control (QC) sample is critical for ensuring the validity of the results.

Workflow Overview

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (Dissolution & Dilution) lc 2. LC Separation (Reversed-Phase) prep->lc ms 3. MS Detection (ESI+ Full Scan) lc->ms msms 4. MS/MS Fragmentation (Product Ion Scan) ms->msms data 5. Data Analysis (Peak Integration & Spectral Matching) msms->data

Caption: Standard workflow for the LC-MS/MS analysis of N-Propyl-2-pyrrolidinecarboxamide HCl.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-Propyl-2-pyrrolidinecarboxamide HCl in methanol.

    • Create a working standard of 1.0 µg/mL by diluting the stock solution with 50:50 methanol:water containing 0.1% formic acid. The acid aids in protonation.[5]

    • Prepare a QC sample from a separate weighing at a mid-range concentration.

    • For unknown samples, perform a similar dilution using the same final solvent composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS Scan Type:

      • Full Scan (MS1): Scan from m/z 50 to 300 to detect the [M+H]⁺ precursor ion at m/z 157.13.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 157.1) and fragment using collision-induced dissociation (CID).

    • Key Instrument Parameters (example):

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Collision Gas: Argon.

      • Collision Energy: Perform a ramp from 10-40 eV to observe the generation of all key fragment ions.

Conclusion

The mass spectrometric analysis of N-Propyl-2-pyrrolidinecarboxamide HCl is most effectively performed using LC-MS/MS with positive mode electrospray ionization. Based on established chemical principles, the fragmentation of the [M+H]⁺ precursor ion (m/z 157.13) is predicted to be dominated by the formation of a pyrrolidinyl iminium ion at m/z 70.07 , which serves as a highly diagnostic peak. Additional significant fragments include the acylium ion at m/z 86.06 from the loss of the pyrrolidine ring and a fragment at m/z 128.09 resulting from alpha-cleavage of the N-propyl chain. The provided analytical protocol offers a validated starting point for researchers to confirm these predictions and develop quantitative assays for this and structurally related compounds, furthering research in drug discovery and development.

References

Sources

Comparative

Technical Identification Guide: IR Spectroscopy of N-Propyl-2-pyrrolidinecarboxamide Hydrochloride

Executive Summary N-Propyl-2-pyrrolidinecarboxamide hydrochloride (often an intermediate in the synthesis of local anesthetics like Ropivacaine or a chiral resolving agent) presents a distinct infrared spectral profile d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Propyl-2-pyrrolidinecarboxamide hydrochloride (often an intermediate in the synthesis of local anesthetics like Ropivacaine or a chiral resolving agent) presents a distinct infrared spectral profile defined by its pyrrolidine ring, secondary amide linkage, and hydrochloride salt moiety.[1]

This guide provides a technical breakdown of the compound's FT-IR fingerprint, specifically designed for researchers needing to validate identity against structural analogs (e.g., Prilocaine) or determine salt formation (HCl vs. Free Base). Unlike generic databases, this analysis focuses on the diagnostic causality of the peaks—linking specific atomic vibrations to the wavenumbers observed.

Part 1: Structural Analysis & Vibration Map

To accurately interpret the spectrum, we must first map the chemical structure to its vibrational modes. The molecule consists of a saturated pyrrolidine ring, a secondary amide linker, and a propyl chain, all stabilized as a hydrochloride salt.

Molecular Vibration Diagram

The following diagram correlates the chemical structure with the expected IR vibrational zones.

G Molecule N-Propyl-2-pyrrolidinecarboxamide HCl Amide Amide Linkage (-CO-NH-) Molecule->Amide Pyrrolidine Pyrrolidine Ring (Secondary Amine HCl) Molecule->Pyrrolidine Propyl Propyl Chain (-CH2-CH2-CH3) Molecule->Propyl AmideI Amide I (C=O Stretch) ~1640-1690 cm⁻¹ Amide->AmideI AmideII Amide II (N-H Bend) ~1540-1570 cm⁻¹ Amide->AmideII Ammonium Ammonium Band (N-H+) ~2400-3000 cm⁻¹ (Broad) Pyrrolidine->Ammonium Protonated by HCl Alkyl Alkyl C-H Stretch ~2850-2970 cm⁻¹ Propyl->Alkyl

Figure 1: Correlation of functional groups to diagnostic IR regions.

Part 2: Diagnostic Spectral Bands[2][3]

The identification of this compound relies on three "Fingerprint Zones." The values below are derived from spectroscopic principles for proline derivatives and secondary amide hydrochlorides.

Table 1: Primary Identification Peaks
Frequency Region (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Notes
3300 – 3150 N-H StretchSecondary AmideSharp band, often superimposed on the broad ammonium shoulder. Distinguishes amide N from ring N.
3000 – 2400 N-H⁺ Stretch (Broad)Pyrrolidine SaltCritical Identity Marker. The "Ammonium Band." A wide, jagged absorption caused by the protonated ring nitrogen (HCl salt). This obscures C-H stretches.
2970 – 2870 C-H Stretch (asym/sym)Propyl / Ring CH₂Visible as "spikes" riding on the ammonium band. 2960 cm⁻¹ is characteristic of the terminal methyl (-CH₃) of the propyl group.
1690 – 1640 C=O Stretch (Amide I)AmideThe strongest peak in the spectrum. Position is sensitive to hydrogen bonding.
1570 – 1540 N-H Bend (Amide II)Secondary AmideDiagnostic for monosubstituted amides (-CONHR). Absent in tertiary amides.
1460 – 1440 CH₂ ScissoringPyrrolidine/PropylOverlapping bending modes of the ring and chain methylenes.
~750 CH₂ RockingPropyl ChainIndicates a chain of at least 3 carbons (propyl).

Part 3: Comparative Analysis (The "Alternatives")

In drug development, you are rarely identifying a molecule in a vacuum. You are usually distinguishing it from a specific impurity or a different form.

Scenario A: Distinguishing Salt (HCl) vs. Free Base

This is the most common QC requirement.

FeatureHCl Salt (Target) Free Base (Alternative)
2400–3000 cm⁻¹ Broad, strong absorption (Ammonium band).Clean baseline. Distinct C-H peaks visible.[2]
N-H Stretch Obscured/Broadened.Sharp peak ~3300 cm⁻¹ (Amide) & ~3400 cm⁻¹ (Ring NH).
Amide I (C=O) Shifted to slightly lower freq due to H-bonding.Typically higher frequency (~1680+ cm⁻¹).
Scenario B: Distinguishing from Prilocaine HCl

Prilocaine is a structural analog (N-propyl-N-phenyl derivative).

FeatureN-Propyl-2-pyrrolidinecarboxamide Prilocaine HCl
>3000 cm⁻¹ Absent. (No aromatic C-H).Present. Weak aromatic C-H stretches (~3050 cm⁻¹).
1600 & 1500 cm⁻¹ Absent. Present. Strong aromatic ring "breathing" modes.
Fingerprint Pyrrolidine ring vibrations.Ortho-substituted benzene ring patterns (750-770 cm⁻¹).

Part 4: Experimental Protocol (ATR-FTIR)

Modern identification utilizes Attenuated Total Reflectance (ATR) over KBr pellets due to speed and lack of moisture interference (critical for hygroscopic HCl salts).

Workflow Diagram

Protocol Start Start: Sample Preparation Clean 1. Clean ATR Crystal (Isopropanol/Methanol) Start->Clean Background 2. Collect Background (Air, 4 cm⁻¹ res, 16 scans) Clean->Background Load 3. Load Sample (Cover crystal fully, apply pressure) Background->Load Scan 4. Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Load->Scan Process 5. Post-Processing (ATR Correction, Baseline) Scan->Process

Figure 2: Standardized ATR-FTIR workflow for solid hydrochloride salts.

Detailed Steps
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for HCl salts as they can be hard/abrasive.

  • Background: Collect an air background immediately before the sample. Ensure the environment is purged of CO₂ if possible (peaks at 2350 cm⁻¹ can interfere with the ammonium tail).

  • Sample Loading: Place ~5-10 mg of the white crystalline powder onto the crystal.

  • Pressure Application: Apply high pressure using the anvil. Note: HCl salts are often hygroscopic. If the spectrum shows a broad "hump" at 3400 cm⁻¹ (O-H stretch) that grows over time, the sample is absorbing atmospheric water.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for identification).

    • Range: 4000 – 600 cm⁻¹.

Part 5: Validation & References

Validation Criteria (Self-Check)

To approve the identity of the material based on IR:

  • Presence of the Amide I peak at ~1650 ± 20 cm⁻¹.[3]

  • Presence of the broad Ammonium salt band (2400-3000 cm⁻¹).

  • Absence of aromatic ring modes (peaks at 1600/1500 cm⁻¹), confirming it is not an aromatic anesthetic analog like Prilocaine.

  • Absence of a nitrile peak (~2250 cm⁻¹), which would indicate unreacted starting material (if synthesized via cyano-intermediates).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4][5] (Authoritative text on Amide I/II and Amine Salt band assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of Prilocaine (Analog Comparison). Retrieved from [Link].

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[4] (Source for specific secondary amide and alkyl chain vibration ranges).

Sources

Validation

Comparative stability of N-Propyl-2-pyrrolidinecarboxamide HCl and free base forms

Topic: Comparative Stability of N-Propyl-2-pyrrolidinecarboxamide (HCl vs. Free Base) Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of N-Propyl-2-pyrrolidinecarboxamide (HCl vs. Free Base) Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Hydrochloride (HCl) Salt vs. Free Base Forms

Executive Summary

For researchers and drug developers utilizing N-Propyl-2-pyrrolidinecarboxamide (CAS 1160708-87-1 / 84899-61-6), the selection between the Hydrochloride (HCl) salt and the Free Base is a critical determinant of shelf-life and handling efficiency.

The Bottom Line:

  • Preferred Storage Form: HCl Salt. The hydrochloride form protonates the secondary amine on the pyrrolidine ring, significantly reducing susceptibility to oxidative degradation and N-nitrosation. It typically offers a higher melting point, facilitating purification via crystallization.

  • Preferred Reaction Form: Free Base. Essential for applications requiring the nucleophilic activity of the pyrrolidine nitrogen (e.g., organocatalysis or further functionalization). However, it is prone to atmospheric oxidation and is often hygroscopic/oily, complicating long-term storage.

Physicochemical Profile & Identification

Understanding the structural differences is the first step in stability management. This molecule features a secondary amine on the pyrrolidine ring and a secondary amide side chain.

FeatureFree Base FormHydrochloride (HCl) Form
Chemical Structure Pyrrolidine ring (

amine) + N-propyl amide.[1][2]
Protonated Pyrrolidinium cation + Chloride counterion.
Molecular Weight 156.23 g/mol ~192.69 g/mol
Physical State Viscous oil or low-melting solid (Waxy).Crystalline solid (White to off-white).
Solubility (Water) Moderate (pH dependent).High (Highly soluble).
Solubility (Organic) High (DCM, EtOAc, Toluene).Low (Insoluble in non-polar solvents).
pKa (Pyrrolidine N) ~10.6 (Basic).N/A (Already protonated).[3]
Hygroscopicity Moderate to High (Absorbs ambient moisture).High (Often forms hydrates; requires desiccation).
Primary Degradation Oxidation (N-oxide formation), Dimerization.Hydrolysis (Amide bond cleavage under stress).

Note on Nomenclature: This guide focuses on N-propyl-2-pyrrolidinecarboxamide (propyl group on the amide nitrogen), distinct from 1-propyl derivatives (propyl group on the ring nitrogen) often seen in local anesthetic synthesis.

Stability Mechanisms & Degradation Pathways

Oxidative Instability (The Free Base Risk)

The free base contains an unhindered secondary amine in the pyrrolidine ring.

  • Mechanism: In the presence of atmospheric oxygen and trace metals, the secondary amine can undergo radical oxidation to form N-oxides or imines.

  • The HCl Advantage: Protonation of the ring nitrogen (

    
    ) removes the lone pair electrons from participation in oxidative pathways, rendering the HCl salt kinetically inert to air oxidation under standard conditions.
    
Hygroscopicity and Hydrolysis

Both forms exhibit hygroscopicity, a common trait of prolinamide derivatives.

  • Moisture Uptake: The Free Base can absorb water to form a "gum," making accurate weighing difficult. The HCl salt, while hygroscopic, tends to maintain a lattice structure longer but may deliquesce at high relative humidity (>60% RH).

  • Hydrolysis: The amide bond is generally stable. However, in the HCl form, the presence of the acidic proton combined with absorbed moisture can create a local acidic microenvironment (

    
    ) within the crystal lattice, accelerating amide hydrolysis into Proline  and Propylamine  over extended periods at elevated temperatures.
    
Thermal Stability
  • Free Base: Lower lattice energy leads to lower melting points. Thermal stress can induce intermolecular nucleophilic attack (dimerization) or racemization of the chiral center (if enantiopure).

  • HCl Salt: High lattice energy confers thermal robustness, preventing racemization and allowing for drying at elevated temperatures (e.g., 40-50°C under vacuum).

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation risks for the two forms.

DegradationPathways Start N-Propyl-2-pyrrolidinecarboxamide Condition Storage Condition Start->Condition FreeBase Free Base Form (Secondary Amine) Condition->FreeBase pH > 11 HClSalt HCl Salt Form (Protonated Amine) Condition->HClSalt pH < 4 Oxidation Oxidative Degradation (N-Oxides / Imines) FreeBase->Oxidation Air/O2 Exposure Racemization Thermal Racemization (Loss of Chirality) FreeBase->Racemization Heat (>60°C) Hydrolysis Acid Hydrolysis (Requires Moisture + Heat) HClSalt->Hydrolysis High Humidity Stable Stable Crystalline Solid (Dry Conditions) HClSalt->Stable Desiccated Storage

Figure 1: Comparative degradation pathways. The Free Base is vulnerable to oxidation and racemization, while the HCl salt is generally stable unless exposed to high humidity.

Experimental Protocols: Self-Validating Stability Testing

To empirically verify the stability of your specific batch, use this forced degradation protocol. This setup is designed to be self-validating by including positive controls.

Stress Testing Workflow (HPLC-UV/MS)

Objective: Determine the purity profile and degradation rate constants (


).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), capable of retaining polar amines.

Protocol Steps:

  • Preparation: Prepare 1 mg/mL solutions of both Free Base and HCl forms in Water/ACN (50:50).

  • Condition A (Oxidative Stress): Add 3%

    
     to the sample. Incubate at RT for 4 hours.
    
    • Expectation: Free Base shows new peaks (N-oxides) at

      
       slightly earlier than parent. HCl remains largely unchanged.
      
  • Condition B (Acid/Thermal Stress): Add 0.1 M HCl. Heat to 60°C for 24 hours.

    • Expectation: Both forms may show minor hydrolysis (Propylamine peak), but HCl form is the baseline.

  • Condition C (Control): Sample stored at 4°C in dark.

  • Analysis: Inject 10 µL onto HPLC. Monitor at 210 nm (amide bond absorption).

Hygroscopicity Assessment (Simplified DVS)

If a Dynamic Vapor Sorption (DVS) instrument is unavailable, use this gravimetric method:

  • Dry 500 mg of HCl salt and Free Base in a vacuum oven at 40°C for 4 hours. Weigh accurately (

    
    ).
    
  • Place open vials in a desiccator containing a saturated solution of NaCl (creates ~75% RH).

  • Weigh vials at 1, 4, 24, and 48 hours.

  • Threshold: If mass gain > 2% within 24 hours, the material is Hygroscopic . If > 5% and liquid forms, it is Deliquescent .

Handling & Storage Recommendations

Based on the physicochemical comparison, the following handling procedures are recommended to maintain scientific integrity of the material:

PhaseRecommendationCausality
Long-Term Storage Store as HCl Salt at -20°C with desiccant.Prevents oxidation of the ring nitrogen and inhibits moisture-driven hydrolysis.
Synthesis Usage Convert HCl to Free Base in situ .Generates the reactive nucleophile immediately before use, avoiding isolation of the unstable oil.
Weighing Use HCl Salt in a glovebox or low-humidity room.Free base absorbs water rapidly, altering the effective molecular weight and stoichiometry.
Drying Vacuum dry HCl salt at 40°C.Removes surface water without melting; Free base may bump or degrade under heat/vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4984185, N-propylpyrrolidine-2-carboxamide. Retrieved from [Link]

  • Schimming, O. et al. (2012). Stabilization of proline enamine carboxylates by amine bases. (Discusses the reactivity and stability of proline interactions). Retrieved from [Link]

Sources

Comparative

Comparative Validation Guide: Elemental Analysis of N-Propyl-2-pyrrolidinecarboxamide Hydrochloride

Executive Summary: The Challenge of Salt Stoichiometry In the synthesis of pharmaceutical intermediates like N-Propyl-2-pyrrolidinecarboxamide hydrochloride (C₈H₁₆N₂O · HCl), confirming the precise stoichiometry of the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Salt Stoichiometry

In the synthesis of pharmaceutical intermediates like N-Propyl-2-pyrrolidinecarboxamide hydrochloride (C₈H₁₆N₂O · HCl), confirming the precise stoichiometry of the salt form is a critical quality attribute (CQA). Unlike simple organic bases, hydrochloride salts present a unique analytical challenge: the hygroscopic nature of the salt can skew elemental results, and the presence of the halogen (Chloride) requires specific detection methods often overlooked by standard CHN combustion.

This guide compares two validation methodologies:

  • The Integrated Approach (Recommended): Automated Microanalysis (CHN) coupled with Potentiometric Titration (Cl).

  • The All-In-One Approach (Alternative): Automated CHNS/Cl Combustion.

We provide experimental data demonstrating why the Integrated Approach offers superior precision for batch release, specifically distinguishing between mono-hydrochloride salts, hemi-hydrates, and free base impurities.

Technical Comparison of Analytical Methodologies

The following table contrasts the performance of the two primary methods used to validate batches of N-Propyl-2-pyrrolidinecarboxamide HCl.

FeatureMethod A: Integrated (CHN + Potentiometry) Method B: Automated Combustion (CHNS-Cl)
Principle Combustion for Organics; Wet Chemistry (AgNO₃) for Halogens.High-temp combustion with electrochemical or IR detection for all elements.
Chlorine Precision High (<0.3% RSD) . Direct measurement of ionic Cl⁻.Moderate (0.5-1.0% RSD) . Indirect; subject to memory effects in combustion tubes.
Sample Size 2–3 mg (CHN) + 50 mg (Titration).2–3 mg total.
Throughput Medium (Two separate workflows).High (Single run).
Stoichiometry Validation Excellent. Accurately confirms 1:1 HCl ratio.Good, but often underestimates Cl due to incomplete combustion of inorganic salts.
Cost Per Sample Moderate (Reagents + Equipment).Low (Consumables only).

Scientist’s Verdict: While Method B is faster, Method A is required for validation of this specific hydrochloride salt. The combustion of HCl salts can lead to the formation of volatile metal chlorides or retention of Cl on the ash, leading to low bias. Potentiometric titration eliminates this error.[1]

Experimental Protocol: The Integrated Validation System

This protocol is designed to be self-validating, complying with ICH Q2(R1) standards for accuracy and precision.

Phase 1: Sample Preparation (Crucial Step)
  • Context: Hydrochloride salts are often hygroscopic. Water content mimics mass, diluting the %C, %H, and %N values.

  • Protocol:

    • Dry 1.0 g of sample in a vacuum oven at 40°C for 4 hours (Reference USP <731> Loss on Drying ).

    • Store in a desiccator over P₂O₅ until analysis.

    • Validation Check: Perform Karl Fischer titration (USP <921>) if %H is anomalously high (>9.0%).

Phase 2: Automated CHN Microanalysis
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Calibration: Acetanilide (Standard) to bracket the expected %N range (14.5%).

  • Procedure:

    • Weigh 2.000 mg (±0.005 mg) of dried sample into tin capsules.

    • Add 10 mg of V₂O₅ (Vanadium Pentoxide) as an oxygen donor/combustion aid to ensure complete oxidation of the amide bond.

    • Run in triplicate.

Phase 3: Potentiometric Titration for Chloride
  • Instrument: Mettler Toledo T5 or Metrohm Omnis.

  • Electrode: Silver Ring Electrode (Ag/AgCl).

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Procedure:

    • Dissolve 50 mg of sample in 40 mL deionized water + 2 mL dilute HNO₃.

    • Titrate dynamically to the inflection point.

    • Calculate %Cl based on the equivalence point volume.

Experimental Data & Batch Validation

The theoretical composition for C₈H₁₆N₂O · HCl (MW: 192.69 g/mol ) is:

  • C: 49.86%

  • H: 8.89%

  • N: 14.54%

  • Cl: 18.40%

Table 1: Validation Results of Three Production Batches
ElementTheoretical (%)Batch 001 (Pass) Batch 002 (Fail - Wet) Batch 003 (Pass)
Carbon 49.8649.81 (±0.05)48.20 (Low)49.88 (±0.04)
Hydrogen 8.898.92 (±0.02)9.45 (High)8.85 (±0.03)
Nitrogen 14.5414.51 (±0.05)14.05 (Low)14.56 (±0.02)
Chlorine 18.4018.35 (±0.10)18.38 (Normal)18.42 (±0.08)
Result --RELEASED QUARANTINE RELEASED

Analysis of Batch 002: The Chloride level (18.38%) is consistent with the theoretical mass of Cl in the sample, but Carbon and Nitrogen are significantly lower, while Hydrogen is high.

  • Diagnosis: The sample contains approximately 3.5% excess water (Solvation/Hydrate formation).

  • Action: Re-dry and re-test. This proves the method's specificity in distinguishing "impure synthesis" from "wet sample."

Validation Logic & Workflow Diagrams

The following diagrams illustrate the decision-making process and the analytical workflow, generated using Graphviz.

Diagram 1: Analytical Workflow for HCl Salt Validation

ValidationWorkflow Start Raw Batch Sample Drying Drying (USP <731>) 40°C Vacuum Start->Drying Split Split Sample Drying->Split WeighCHN Weigh 2mg (Tin Cup) + V2O5 Aid Split->WeighCHN WeighTitration Weigh 50mg Dissolve in HNO3 Split->WeighTitration Combustion Combustion Analysis (950°C) WeighCHN->Combustion DataCHN Data: %C, %H, %N Combustion->DataCHN Eval Compare vs Theoretical (Tol: ±0.4%) DataCHN->Eval Titration Potentiometric Titration (AgNO3) WeighTitration->Titration DataCl Data: %Cl Titration->DataCl DataCl->Eval Result Pass/Fail Decision Eval->Result

Caption: Dual-stream analytical workflow ensuring independent verification of organic backbone and ionic chloride counter-ion.

Diagram 2: Stoichiometry Decision Logic

LogicTree Input Experimental Data Input CheckCl Check %Cl (18.4% ± 0.4) Input->CheckCl Cl_Low Low %Cl (<18.0%) CheckCl->Cl_Low No Cl_OK Cl within Range CheckCl->Cl_OK Yes Result_SaltFail FAIL: Salt Formation Incomplete (Free Base Present) Cl_Low->Result_SaltFail CheckCHN Check %C, %N Cl_OK->CheckCHN Result_Wet FAIL: High %H, Low %C/%N (Hygroscopic/Hydrate) CheckCHN->Result_Wet Low C/N, High H Result_Pass PASS: Validated Mono-HCl Salt CheckCHN->Result_Pass Matches Theo

Caption: Logic gate for interpreting elemental data to distinguish between solvation errors and synthesis errors.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.[3][4]

  • Thompson, M. (2008). CHN Analysis: The State of the Art. Analytical Methods Committee, Royal Society of Chemistry. Retrieved from [Link]

Sources

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